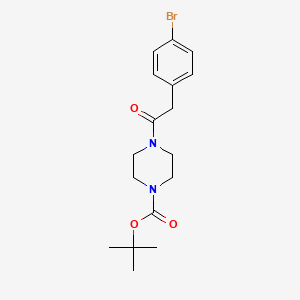

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The compound is officially designated as tert-butyl 4-[(4-bromophenyl)acetyl]-1-piperazinecarboxylate according to systematic nomenclature protocols. This nomenclature reflects the presence of the tert-butoxycarbonyl protecting group attached to the piperazine nitrogen, along with the brominated benzene ring connected through an acetyl linkage.

The Chemical Abstracts Service registry number for this compound is 1007210-75-4, providing unambiguous identification in chemical databases and literature. The molecular formula has been consistently reported as C₁₇H₂₃BrN₂O₃ across multiple sources, indicating seventeen carbon atoms, twenty-three hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight is precisely calculated as 383.28 grams per mole, reflecting the combined mass contributions of all constituent atoms.

The compound belongs to the broader classification of bromobenzenes, which are aromatic compounds containing bromine substituents. Additionally, it falls under the category of piperazine derivatives, representing cyclic organic compounds containing nitrogen heterocycles. The presence of the Boc protecting group further classifies it among protected amine derivatives commonly utilized in synthetic organic chemistry.

The Simplified Molecular Input Line Entry System representation for this compound is CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br, which provides a standardized text representation of its molecular structure. This SMILES notation clearly indicates the connectivity between the tert-butyl carbamate group, the piperazine ring, and the brominated aromatic system through the acetyl linkage.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals important structural features that influence its chemical behavior and stability. The compound typically appears as an off-white powder with crystalline characteristics. Melting point determinations have been reported, though specific values vary slightly between sources, indicating the importance of sample purity and measurement conditions in crystallographic studies.

X-ray crystallography represents the primary method for determining the precise three-dimensional arrangement of atoms within the crystal lattice. This technique provides detailed information about bond lengths, bond angles, and the overall molecular geometry of the compound. The crystallographic data reveals the spatial relationship between the bromobenzene moiety and the Boc-protected piperazine group, which is crucial for understanding the compound's reactivity patterns and potential interactions with other molecules.

The conformational analysis of this compound is particularly complex due to the presence of multiple rotatable bonds connecting the aromatic ring, acetyl group, and piperazine system. The tert-butoxycarbonyl protecting group introduces additional steric considerations that influence the preferred conformations of the molecule. The piperazine ring typically adopts a chair conformation, similar to cyclohexane, which minimizes steric strain and maximizes stability.

The electron density distribution within the crystal structure shows characteristic features associated with the bromine substituent on the benzene ring. The bromine atom, being electronegative, creates a region of electron deficiency that affects the overall electronic properties of the aromatic system. This electronic influence extends through the conjugated system and affects the reactivity of adjacent functional groups.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of hydrogen and carbon environments within the molecule. The ¹H NMR spectrum reveals characteristic signals corresponding to different hydrogen environments, including those associated with the aromatic ring, the piperazine ring system, and the tert-butyl protecting group.

The aromatic region of the ¹H NMR spectrum typically displays signals between 6.5 and 8.0 parts per million, corresponding to the hydrogen atoms on the brominated benzene ring. The para-substitution pattern of the bromine atom creates a characteristic splitting pattern that aids in structural confirmation. The acetyl methylene group connecting the aromatic ring to the piperazine carbonyl appears as a singlet, typically around 4.0 parts per million, due to its unique chemical environment.

The piperazine ring hydrogens exhibit characteristic patterns in the ¹H NMR spectrum, with signals typically appearing between 2.5 and 4.0 parts per million. The Boc protecting group contributes a distinctive singlet around 1.4 parts per million, corresponding to the nine equivalent hydrogen atoms of the tert-butyl group. This signal serves as an important diagnostic feature for confirming the presence of the Boc protecting group.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons associated with both the Boc protecting group and the acetyl linkage appear in the characteristic carbonyl region around 150-170 parts per million. The aromatic carbons of the brominated benzene ring exhibit signals between 120-140 parts per million, with the carbon bearing the bromine substituent showing characteristic downfield shifting due to the halogen's electronic effects.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretching frequencies associated with the carbamate and amide functionalities appear in the region between 1600-1700 wavenumbers. The carbon-hydrogen stretching vibrations of the aromatic and aliphatic portions of the molecule contribute to absorption bands in the 2800-3100 wavenumber region.

Comparative Structural Analysis with Related Boc-Protected Piperazine Derivatives

The structural analysis of this compound can be meaningfully compared with related Boc-protected piperazine derivatives to understand structure-activity relationships and synthetic utility. Several closely related compounds provide valuable comparison points, including 1-Boc-4-(4-bromophenyl)piperazine and 4-(4-bromobenzyl)piperazine derivatives.

1-Boc-4-(4-bromophenyl)piperazine, with CAS number 352437-09-3, represents a direct structural analog where the piperazine nitrogen is directly attached to the brominated aromatic ring rather than through an acetyl linkage. This compound has a molecular formula of C₁₅H₂₁BrN₂O₂ and molecular weight of 341.25 grams per mole. The key structural difference lies in the absence of the acetyl carbonyl group, which significantly affects the electronic properties and reactivity patterns of the molecule.

The melting point of 1-Boc-4-(4-bromophenyl)piperazine has been reported as 140.0 to 144.0 degrees Celsius, providing a useful comparison point for thermal stability analysis. The compound appears as a white to light yellow powder or crystal, similar to the title compound. The spectroscopic properties of this analog show characteristic differences in the NMR spectra due to the different substitution pattern at the piperazine nitrogen.

4-(4-bromobenzyl)piperazine derivatives represent another important class of related compounds for structural comparison. These compounds feature a methylene bridge between the brominated aromatic ring and the piperazine system, creating different conformational flexibility compared to the acetyl-linked structure. The molecular formula C₁₆H₂₃BrN₂O₂ and molecular weight of 355.27 grams per mole reflect the structural differences while maintaining the core bromobenzene-piperazine framework.

The comparative analysis reveals that the acetyl linkage in this compound introduces additional carbonyl functionality that affects both the electronic properties and synthetic utility of the compound. This structural feature provides additional sites for chemical modification and influences the overall reactivity profile compared to directly linked analogs. The presence of the acetyl group also affects the conformational flexibility of the molecule, potentially influencing its biological activity and synthetic applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| This compound | 1007210-75-4 | C₁₇H₂₃BrN₂O₃ | 383.28 | Acetyl linkage |

| 1-Boc-4-(4-bromophenyl)piperazine | 352437-09-3 | C₁₅H₂₁BrN₂O₂ | 341.25 | Direct aromatic attachment |

| 4-(4-bromobenzyl)piperazine, N1-BOC protected | 844891-10-7 | C₁₆H₂₃BrN₂O₂ | 355.27 | Methylene bridge |

特性

IUPAC Name |

tert-butyl 4-[2-(4-bromophenyl)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLGDBGOQBEGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The preparation of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene typically involves:

- Introduction of the Boc-protected piperazine group,

- Formation of the carbonylmethyl linker,

- Functionalization of the aromatic ring with a bromine substituent at the para position.

The synthesis is generally carried out in multiple steps, starting from commercially available bromobenzene derivatives and Boc-protected piperazine or piperidine intermediates.

Key Preparation Methods

Synthesis of Boc-Protected Piperazine Derivative

The Boc-protected piperazine moiety is introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild conditions, typically in dichloromethane with a base such as N,N-diisopropylethylamine (DIPEA). This step yields the 4-Boc-piperazine intermediate with high selectivity and yield.

Formation of the Carbonylmethyl Linker

The carbonylmethyl group is introduced via acylation reactions, commonly using chloroacetyl chloride or similar reagents to couple the Boc-piperazine with the bromobenzene derivative. This step requires controlled temperature and inert atmosphere to prevent side reactions.

Functionalization of the Aromatic Ring

The para-bromobenzene moiety can be prepared through selective bromination of phenylpiperidine derivatives or by coupling reactions involving 1-(4-bromophenyl)piperidine intermediates. A notable method involves:

- Reacting bromobenzene with piperidine in the presence of a strong base (potassium tert-butoxide or sodium tert-amylate) in sulfolane at elevated temperatures (150–180 °C) to obtain N-phenylpiperidine,

- Followed by bromination using N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in organic solvents like dichloromethane or acetonitrile at 15–40 °C with tetra-n-butylammonium tetraphenylborate as a catalyst to improve para-selectivity,

- Purification by vacuum distillation or recrystallization using dichloromethane and n-heptane solvents.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection of Piperazine | Piperazine + di-tert-butyl dicarbonate + DIPEA in DCM | 0 to 20 | Quantitative | Mild stirring, 18 h reaction, aqueous workup |

| Carbonylmethyl Coupling | Boc-piperazine + chloroacetyl chloride + base | 0 to RT | 70–85 | Inert atmosphere, controlled addition |

| N-Phenylpiperidine Formation | Bromobenzene + piperidine + potassium tert-butoxide + sulfolane | 150–180 | 84.1 | 4 h reaction, GC monitoring, aqueous extraction |

| Bromination | N-phenylpiperidine + NBS or DBDMH + catalyst in DCM or acetonitrile | 15–40 | 85–90 | 5–8 h reaction, catalyst improves para-selectivity |

| Purification | Vacuum distillation or recrystallization (DCM:n-heptane 1:4) | 5–40 | — | Ensures high purity (GC > 98%) |

Representative Synthetic Example

Step 1: Formation of N-Phenylpiperidine

- Mix bromobenzene (50 g, 0.318 mol), piperidine (28.5 g, 0.334 mol), and sulfolane (300 mL).

- Heat to 140 °C, add potassium tert-butoxide (64.2 g, 0.572 mol) in batches.

- Maintain 160–165 °C for 4 hours.

- Quench with water, extract with methyl tert-butyl ether, wash, concentrate.

- Yield: 43.2 g (84.1%), purity 99.2% by HPLC.

Step 2: Bromination to 1-(4-bromophenyl)piperidine

- Under nitrogen, dissolve N-phenylpiperidine (20 g, 0.124 mol), tetra-n-butylammonium tetraphenylborate (2.8 g), and dichloromethane (100 mL).

- Cool to 10–15 °C, add N-bromosuccinimide (26.5 g, 0.149 mol) gradually.

- Stir at 20–25 °C for 8 hours.

- Workup with sodium bisulfite, extract, wash, concentrate.

- Recrystallize from dichloromethane/n-heptane.

- Yield: 25.4 g (85.4%), GC purity 99.7%.

Analytical Data Supporting Purity and Structure

- [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup) for brominated product shows aromatic doublets at δ 7.31–7.27 ppm and δ 6.79–6.73 ppm, consistent with para-substituted bromobenzene.

- Multiplets at δ 3.12 ppm (t) and δ 1.69–1.55 ppm correspond to piperidine ring protons.

- High-resolution LC-MS and GC confirm purity >98%, absence of isomers.

Advantages and Industrial Relevance

- The described methods use readily available and cost-effective starting materials (bromobenzene, piperidine, Boc anhydride).

- The synthetic routes avoid expensive catalysts like palladium, facilitating scale-up.

- High yields and selectivity reduce purification burdens.

- Use of mild brominating agents and catalytic systems ensures safety and environmental compliance.

- The process is adaptable for industrial production of intermediates for pharmaceuticals.

Summary Table of Key Preparation Method Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Boc Protection Temperature | 0–20 °C | Room temp preferred for selectivity |

| Acylation Temperature | 0–25 °C | Controlled addition critical |

| N-Phenylpiperidine Reaction | 150–180 °C | High temp needed for nucleophilic substitution |

| Bromination Temperature | 15–40 °C | Mild conditions to favor para-substitution |

| Catalyst Amount | 0.02–0.15 eq tetra-n-butylammonium tetraphenylborate | Improves para-selectivity |

| Purification Solvent Ratio | DCM:n-heptane = 1:4 | Effective recrystallization solvent system |

| Yields | 70–90% | High overall yield for multi-step synthesis |

化学反応の分析

Types of Reactions: 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene can undergo various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Bromine oxide derivatives.

Reduction Products: Derivatives with reduced bromo groups.

Substitution Products: Various nucleophilic substitution products.

科学的研究の応用

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

Industry: The compound is used in the production of advanced materials and chemical intermediates.

作用機序

The mechanism by which 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected piperazine group can be deprotected under acidic conditions, allowing it to interact with biological targets. The bromo group can also participate in electrophilic substitution reactions, leading to the formation of new compounds.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene with analogous compounds, emphasizing molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison

*Inferred from structural analysis; explicit data unavailable in sources.

Key Comparative Insights:

Functional Group Influence: Boc vs. Isobutoxycarbonyl: Boc offers better acid-labile protection, whereas isobutoxycarbonyl may resist hydrolysis under specific conditions . Carbonylmethyl vs. Sulfonyl: The carbonylmethyl group provides amide-like polarity, while sulfonyl increases acidity and reactivity in nucleophilic substitutions . Methyl Linker vs.

Halogenation Patterns :

- The bromine in the target compound facilitates Suzuki-Miyaura couplings. In contrast, the chloro-bromo derivative (CAS 1881290-94-3) allows sequential functionalization .

Synthetic Utility :

- Sulfonyl-containing analogs (e.g., CAS 259808-63-4) are precursors for sulfonamide antibiotics, whereas Boc-protected compounds are prioritized for peptide-mimetic drugs .

生物活性

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene is a synthetic compound that has garnered attention for its potential biological activity. This compound features a piperazine moiety, which is known for its diverse pharmacological properties, including activity against various biological targets. The Boc (tert-butyloxycarbonyl) group serves as a protective group, influencing the compound's reactivity and stability.

- Molecular Formula : C15H20BrN2O2

- CAS Number : 1007210-75-4

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine ring is known to enhance binding affinity due to its ability to mimic natural substrates in biological systems.

Pharmacological Properties

Research indicates that compounds containing piperazine derivatives exhibit:

- Antimicrobial Activity : Some studies have shown that piperazine derivatives can inhibit the growth of bacteria and fungi.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction.

- Neurological Effects : Piperazine compounds are often explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including those similar to this compound, showing significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : In vitro studies have demonstrated that compounds with the piperazine scaffold can induce apoptosis in human cancer cell lines, suggesting a potential role in cancer therapy .

- Neuropharmacological Studies : Research has indicated that piperazine derivatives can modulate neurotransmitter systems, providing a basis for their use in treating anxiety and depression .

Data Table of Biological Activities

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) group in the synthesis of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene?

The Boc group serves as a protecting agent for the secondary amine in the piperazine ring during synthetic steps, preventing undesired reactions (e.g., alkylation or acylation). It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions and removed later using trifluoroacetic acid (TFA) or HCl in dioxane to regenerate the free amine for subsequent functionalization .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons from bromobenzene, Boc methyl groups) and carbon frameworks.

- IR Spectroscopy : Confirms carbonyl (C=O) stretches from the Boc and carbonylmethyl groups (~1650–1750 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for bromine isotopic signatures .

Q. Why is the bromine substituent on the benzene ring strategically important?

Bromine acts as a versatile leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, heteroaryl, or amine functionalities. Its electronegativity also enhances the electron-withdrawing character of the aromatic ring, influencing reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How can competing side reactions during the coupling of the piperazine moiety to the bromobenzene scaffold be minimized?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and reduce nucleophilic interference.

- Catalyst Selection : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination or CuI for Ullmann-type couplings.

- Temperature Control : Maintain temperatures between 80–100°C to balance reaction rate and selectivity .

Q. What strategies improve the yield of the final product in multi-step syntheses?

- Intermediate Purification : Use column chromatography or recrystallization after each step to remove impurities.

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., Boc deprotection) .

- Stoichiometric Adjustments : Optimize reagent ratios (e.g., 1.2 equivalents of coupling agents) to drive reactions to completion .

Q. How do steric and electronic effects influence the reactivity of the carbonylmethyl linker?

The carbonyl group increases electrophilicity at the adjacent methyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions). Steric hindrance from the Boc-protected piperazine may slow reactions at this site, necessitating bulky base catalysts (e.g., DBU) or elevated temperatures .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of structurally similar compounds: How to validate target-specific effects?

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) and assay against target receptors (e.g., GPCRs, kinases).

- Control Experiments : Use knockout cell lines or competitive binding assays to confirm specificity.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and identifies key interactions .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Piperazine Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DMF or DCM | |

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Temperature | 80–100°C | |

| Purification | Silica gel chromatography (EtOAc/hexane) |

Q. Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Resolution |

|---|---|---|

| Boc Deprotection Prematurely | Acidic impurities | Neutralize intermediates post-synthesis |

| Halogen Exchange | Residual Pd catalysts | Use scavengers (e.g., thiourea) |

| Oxidation of Piperazine | Exposure to air/moisture | Conduct reactions under N₂/Ar |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。